molecular formula C17H17NO3 B2569311 3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one CAS No. 871673-03-9

3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2569311
CAS No.: 871673-03-9
M. Wt: 283.327
InChI Key: AYYOKCZSECJBSA-UHFFFAOYSA-N
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Description

3-(2-Isopropoxybenzyl)benzo[d]oxazol-2(3H)-one is a synthetic small molecule based on the benzo[d]oxazol-2(3H)-one scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research . This compound is of high interest for investigating novel therapeutic pathways, particularly in oncology and neuropharmacology. Derivatives of benzo[d]oxazol-2(3H)-one have been identified as a promising new class of Traf2- and Nck-interacting kinase (TNIK) inhibitors . TNIK is an emerging potential target for the treatment of colorectal cancer, and compounds like this are used in research to suppress the proliferation and migration of cancer cells by inhibiting aberrant transcription activation of the Wnt signaling pathway . Furthermore, similar molecular frameworks have been designed as potent inhibitors of c-Met kinase, a well-known target in anti-cancer research, demonstrating the scaffold's utility in disrupting key oncogenic signaling cascades . In neuroscience research, the benzoxazolone pharmacophore is known to exhibit high affinity and selectivity for sigma (σ) receptor binding sites . Research compounds featuring this core structure are valuable tools for studying the σ1 receptor, which plays a modulatory role in neurotransmitter systems and is involved in neuroprotective mechanisms . The interaction with these receptors makes such derivatives candidates for investigating novel treatments for psychiatric and neurological conditions. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12(2)20-15-9-5-3-7-13(15)11-18-14-8-4-6-10-16(14)21-17(18)19/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYOKCZSECJBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321204
Record name 3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

871673-03-9
Record name 3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-isopropoxybenzylamine with 2-aminophenol under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process . The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete cyclization and formation of the benzo[d]oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropoxybenzyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of benzo[d]oxazol-2(3H)-one, including 3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study highlighted that modifications in the oxazole ring can enhance the cytotoxicity against specific cancer types, making this compound a candidate for further development as an anticancer agent .

2. Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may modulate GABAergic activity, similar to benzodiazepines, which are known for their anxiolytic effects. This modulation could provide therapeutic benefits in treating anxiety disorders without the sedative side effects commonly associated with traditional benzodiazepines .

3. Antimicrobial Properties

Recent investigations have also explored the antimicrobial efficacy of this compound. It has demonstrated activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Material Science Applications

1. Photoluminescent Materials

The unique electronic properties of this compound make it suitable for applications in photoluminescent materials. Its ability to emit light upon excitation can be harnessed in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices . Research into its photophysical properties has shown promising results in enhancing the efficiency of light-emitting devices.

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer Activity Investigated the cytotoxic effects on cancer cell linesSignificant inhibition of cell proliferation was observed with IC50 values indicating potent activity against breast and lung cancer cells .
Neuropharmacological Assessment Evaluated GABA receptor modulationShowed anxiolytic-like effects in animal models without significant sedation, indicating a favorable side effect profile .
Antimicrobial Efficacy Study Tested against various pathogensDemonstrated effective antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics .

Comparison with Similar Compounds

Kinase Inhibition

  • c-Met Kinase Inhibitors: Derivatives bearing 7-substituted-4-ethoxyquinoline moieties (e.g., from ) demonstrate potent c-Met inhibition (IC₅₀ < 100 nM), attributed to extended aromatic systems enhancing target binding . The isopropoxybenzyl group in the target compound may lack the planar rigidity required for similar efficacy but could offer selectivity for other kinases.

Sigma Receptor Modulation

  • Sigma-2 Receptor Agonists : Compounds like CB-64D (sigma-2 selective) induce apoptosis in breast cancer cells (EC₅₀ ~10–50 nM) . While the target compound’s sigma affinity is unreported, benzoxazolones with bulky substituents (e.g., diphenylmethyl) show reduced receptor engagement compared to haloperidol analogs .

Antimicrobial Activity

  • Benzisothiazolone Derivatives: Analogous 1,2-benzisothiazol-3(2H)-ones exhibit antibacterial/antifungal activity (MIC 1–10 µg/mL) . The isopropoxybenzyl group may enhance membrane penetration, but toxicity risks (e.g., skin/respiratory irritation noted in benzisothiazolones) necessitate careful evaluation.

Biological Activity

3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis can be achieved through a condensation reaction followed by cyclization, often employing solvents like propan-2-ol. The characterization is usually confirmed through techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably, derivatives of benzo[d]oxazol-2(3H)-one have shown significant inhibitory effects on various cancer cell lines. For example, a study reported that related compounds exhibited IC50 values in the nanomolar range against c-Met kinase, which is implicated in cancer progression . The compound's ability to induce apoptosis has been linked to increased expression of pro-apoptotic genes such as Bax and downregulation of anti-apoptotic genes like Bcl-2, suggesting a mechanism that promotes cancer cell death .

CompoundIC50 (nM)Target
This compoundTBDc-Met kinase
Benzo[d]oxazol-2(3H)-one derivative1c-Met kinase
Benzo[d]oxazol-2(3H)-one derivative5EBC-1 cell proliferation

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities . It has been shown to inhibit key kinases involved in cell signaling pathways critical for tumor growth, including EGFR and HER2. The inhibition of these kinases suggests that this compound could serve as a lead compound in developing targeted therapies for cancers that overexpress these proteins .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound triggers apoptosis through the activation of caspases and modulation of apoptotic gene expression.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Kinase Inhibition : By inhibiting kinases like c-Met, EGFR, and HER2, it disrupts signaling pathways essential for tumor survival and growth.

Case Studies

In a notable case study involving various benzo[d]oxazol-2(3H)-one derivatives, researchers found that those with specific substitutions exhibited enhanced anticancer activity compared to their parent compounds. The study utilized both in vitro assays and molecular docking simulations to predict binding affinities to target proteins, confirming the potential of these compounds as therapeutic agents against cancer .

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one?

Methodological Answer: Synthesis typically involves functionalizing the benzoxazolone core. A common approach includes:

  • Step 1 : Alkylation of the benzoxazol-2(3H)-one scaffold using 2-isopropoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropoxybenzyl group.
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using ¹H NMR and mass spectrometry to confirm structure .
  • Key Considerations : Monitor reaction progress via TLC to avoid over-alkylation. Optimize solvent polarity to enhance yield .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Provides definitive proof of molecular geometry, bond lengths, and angles. Crystallize the compound in a solvent like ethanol or DCM/hexane mixtures .
  • ¹H/¹³C NMR : Analyze chemical shifts for the isopropoxy group (δ ~1.2–1.4 ppm for CH₃; δ ~4.5–5.0 ppm for OCH₂) and benzoxazolone ring protons (δ ~6.8–8.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺) and isotopic pattern alignment with theoretical values .

Q. What basic biological assays are suitable for preliminary activity screening?

Methodological Answer:

  • Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC (Minimum Inhibitory Concentration) values .
  • Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins. Compare IC₅₀ values with therapeutic doses .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the benzoxazolone ring during derivatization?

Methodological Answer:

  • Acidic/Neutral Conditions : The ring remains intact during nucleophilic additions (e.g., HCl, hydrazoic acid) at the carbonyl group .
  • Basic Conditions : Piperidine or methanol may cleave the heterocyclic ring via nucleophilic attack at the lactam carbonyl, forming open-chain intermediates. Monitor pH (6.5–7.5) to prevent degradation .
  • Kinetic Studies : Use HPLC or in-situ IR to track ring-opening rates under varying temperatures and solvents .

Q. What computational methods are effective for studying structure-activity relationships (SAR) of benzoxazolone derivatives?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., bacterial DNA gyrase). Validate with experimental MIC data .
  • QSAR Modeling : Apply Gaussian or COSMO-RS to correlate electronic properties (HOMO/LUMO, dipole moments) with antimicrobial activity. Include substituent Hammett constants (σ) for regression analysis .
  • MD Simulations : Assess ligand-protein complex stability over 100 ns trajectories (GROMACS/AMBER) to identify critical binding residues .

Q. What experimental design principles apply to environmental fate studies of this compound?

Methodological Answer:

  • Degradation Pathways : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 4–9, UV light). Analyze metabolites via LC-MS/MS .
  • Bioaccumulation Potential : Measure logP (octanol-water partition coefficient) using shake-flask methods. Values >3 indicate high lipid affinity and ecological risk .
  • Tiered Testing : Follow OECD guidelines for acute toxicity (Daphnia magna, LC₅₀) and chronic effects (algae growth inhibition) .

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